3-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method includes the sulfonylation of 3-methyl-4-propoxyphenylamine followed by the coupling with benzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, often using reagents like sulfuric acid or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or nitric acid under controlled temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. It interacts with proteins and enzymes, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
3-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid can be compared with other sulfonylated benzoic acids. Similar compounds include:
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid methyl ester
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
3-[(3-methyl-4-propoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-3-9-23-16-8-7-15(10-12(16)2)24(21,22)18-14-6-4-5-13(11-14)17(19)20/h4-8,10-11,18H,3,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMWHQBIXICYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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